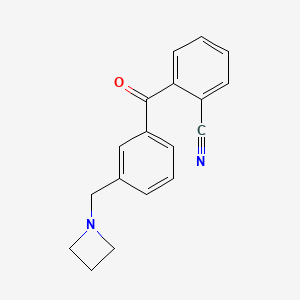

3'-Azetidinomethyl-2-cyanobenzophenone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-16-6-1-2-8-17(16)18(21)15-7-3-5-14(11-15)13-20-9-4-10-20/h1-3,5-8,11H,4,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBECEPWTMYZXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643242 | |

| Record name | 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-36-3 | |

| Record name | 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Azetidinomethyl 2 Cyanobenzophenone

Strategies for Benzophenone (B1666685) Core Formation

The construction of the diaryl ketone core is a cornerstone of organic synthesis, with several classical and modern methods available.

The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. nih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govnih.gov

In a potential synthesis of the 2-cyanobenzophenone (B1307989) core, one could envision the reaction of benzene (B151609) with 2-cyanobenzoyl chloride. The reaction proceeds through the formation of a reactive acylium ion, which then attacks the benzene ring.

Reaction Scheme:

Benzene + 2-Cyanobenzoyl Chloride --(AlCl₃)--> 2-Cyanobenzophenone

However, Friedel-Crafts reactions can be limited by issues of regioselectivity when using substituted aromatic substrates. beilstein-journals.org For instance, if the azetidinomethyl group (or a precursor) is already present on one of the aromatic rings, its directing effects must be considered. Furthermore, the reaction conditions are often vigorous, which may not be compatible with sensitive functional groups. asianpubs.org To circumvent some of these issues, variations using amides in the presence of strong Brønsted acids like triflic acid have been developed, offering an alternative to traditional acyl halides. nih.gov

Table 1: Comparison of Friedel-Crafts Acylation Conditions

| Acylating Agent | Catalyst / Promoter | Key Features | Potential Issues |

| Acyl Chlorides | Lewis Acids (e.g., AlCl₃) | Well-established, widely used method. nih.gov | Harsh conditions, potential for low regioselectivity. beilstein-journals.org |

| Anhydrides | Lewis/Brønsted Acids | Alternative to acyl chlorides. nih.gov | Similar limitations to acyl chlorides. |

| Amides | Brønsted Acids (e.g., Triflic Acid) | Milder conditions, avoids use of acyl halides. nih.gov | Requires specific amide substrates for good yields. |

Grignard reactions provide a powerful method for carbon-carbon bond formation. libretexts.org The synthesis of a benzophenone derivative can be approached by reacting a phenylmagnesium halide Grignard reagent with a benzoyl derivative. A common challenge is the over-addition of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol as a by-product. reddit.com The ketone intermediate is generally more reactive than the starting ester or acyl chloride. reddit.com

To stop the reaction at the ketone stage, substrates such as benzonitriles or Weinreb amides are often employed. The tetrahedral intermediate formed from the addition of a Grignard reagent to a nitrile is stable until acidic workup, which then hydrolyzes it to the ketone. Given the 2-cyano substituent in the target molecule, a retrosynthetic approach could involve the reaction of a Grignard reagent derived from 3-(azetidinomethyl)bromobenzene with a benzonitrile derivative, or more practically, reacting phenylmagnesium bromide with 2-cyano-3'-(bromomethyl)benzonitrile followed by azetidine (B1206935) ring formation.

An alternative pathway involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylic acid, which can then be used in a subsequent Friedel-Crafts acylation. stackexchange.com

Table 2: Substrates for Grignard-based Ketone Synthesis

| Substrate | Intermediate | Advantage | Reference |

| Ester (e.g., Methyl Benzoate) | Ketone | Readily available | reddit.com |

| Nitrile (e.g., Benzonitrile) | Stable tetrahedral intermediate | Prevents over-addition to form tertiary alcohol. reddit.com | reddit.com |

| Weinreb Amide | Stable chelated intermediate | Prevents over-addition. | reddit.com |

Modern palladium-catalyzed cross-coupling reactions offer a highly versatile and functional-group-tolerant route to diaryl ketones. tandfonline.com Carbonylative coupling reactions, in particular, are very effective. These methods typically involve a three-component reaction between an aryl halide, an arylboronic acid (Suzuki-type coupling), and carbon monoxide. nih.govacs.org

A plausible route to the 3'-Azetidinomethyl-2-cyanobenzophenone core would be the palladium-catalyzed carbonylative Suzuki coupling of (2-cyanophenyl)boronic acid with a 3-(azetidinomethyl)-substituted aryl halide (e.g., bromide or iodide) under an atmosphere of carbon monoxide. acs.org Catalysts such as PdCl₂(PPh₃)₂ or PdCl₂(dppf) are commonly used for these transformations. acs.org This approach is advantageous due to its mild reaction conditions and broad substrate scope, accommodating a wide range of functional groups. nih.govresearchgate.net

Table 3: Overview of Palladium-Catalyzed Carbonylative Cross-Coupling

| Reaction Components | Catalyst System (Example) | Key Features |

| Aryl Halide + Arylboronic Acid + CO | PdCl₂(dppf) / K₂CO₃ | Suzuki-type; mild conditions, high functional group tolerance. acs.org |

| Aryl Halide + Triarylbismuthine + CO | Pd(PPh₃)₄ / Rb₂CO₃ | High atom economy, operates at 1 atm of CO. researchgate.net |

| Carboxylic Acid + Alcohol + CO | Photoredox/Nickel Dual Catalysis | Deoxygenative coupling, uses readily available starting materials. nih.gov |

Synthesis of the Azetidinomethyl Moiety

The formation of the strained four-membered azetidine ring requires specific synthetic strategies.

The construction of azetidine rings is often achieved through intramolecular cyclization reactions. nih.gov A common and effective method is the intramolecular SN2 reaction, where a nitrogen atom acts as a nucleophile, displacing a leaving group (such as a halide or a mesylate) from a γ-carbon. nih.gov For the synthesis of the target molecule, a precursor such as a 3-(aminomethyl)-2'-(3-halopropyl)benzophenone could be designed to undergo cyclization upon treatment with a base.

Other notable intramolecular approaches include:

Reductive Cyclization : This method can involve the treatment of γ-haloalkyl-imines with a reducing agent like sodium borohydride (B1222165). The imine is first reduced to an amine, which then undergoes in-situ cyclization to form the azetidine ring. bham.ac.uk

Aminolysis of Epoxides : Lewis acid-catalyzed intramolecular aminolysis of 3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines, which can be further functionalized. nih.gov

Palladium-Catalyzed C-H Amination : Intramolecular C(sp³)-H amination catalyzed by palladium(II) has emerged as a modern method for synthesizing functionalized azetidines. rsc.org

The choice of method depends on the availability of starting materials and the desired substitution pattern on the azetidine ring.

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, offering a direct route to the azetidine skeleton. nih.govrsc.orgresearchgate.net This reaction, however, can be challenging due to competing side reactions of the excited-state imine. nih.gov

Recent advancements have utilized visible-light photocatalysis to overcome some of these limitations, expanding the reaction's scope to include acyclic imines and oximes. nih.govnih.govacs.org In a hypothetical synthesis, an alkene-tethered benzophenone could undergo a photochemical reaction with an imine derivative in the presence of a photosensitizer. The reaction involves the excitation of one of the components, followed by cycloaddition to form the four-membered ring. nih.gov Both intermolecular and intramolecular versions of this reaction are known. nih.gov This strategy is particularly powerful for creating densely functionalized azetidines that might be difficult to access through other methods. rsc.org

Advanced Methods for Functionalized Azetidine Synthesis

The synthesis of functionalized azetidines, four-membered nitrogen-containing heterocycles, is a significant challenge in organic chemistry due to their inherent ring strain. rsc.orgrsc.org However, their unique structural and physicochemical properties have made them desirable motifs in medicinal chemistry, prompting the development of novel and advanced synthetic methods. rsc.orgresearchgate.net Recent progress has moved beyond classical cyclization methods to include photocatalysis, C–H activation, and ring expansion strategies.

Visible-light photocatalysis has emerged as a powerful tool for azetidine synthesis. acs.orgchemrxiv.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct routes to the azetidine core. researchgate.netnih.gov Modern protocols utilize iridium-based photocatalysts to facilitate this reaction under mild conditions with visible light, allowing for the construction of densely functionalized azetidines. rsc.orgnih.gov Another photocatalytic approach involves radical strain-release of highly strained azabicyclo[1.1.0]butanes (ABBs), which can be intercepted by radical intermediates to form difunctionalized azetidines in a single step. researchgate.netunipd.itchemrxiv.org

Palladium-catalyzed intramolecular C(sp³)–H amination is another state-of-the-art method. rsc.orgorganic-chemistry.org This approach allows for the direct formation of the azetidine ring from an acyclic amine precursor by activating a typically inert C–H bond, offering high efficiency and functional group tolerance. organic-chemistry.orgacs.org

Ring expansion and rearrangement reactions provide an alternative pathway. The one-carbon ring expansion of readily available aziridines to azetidines can be achieved using carbene insertion reactions, sometimes mediated by biocatalysts or rhodium complexes, which can offer high levels of stereocontrol. nih.govnih.govchemrxiv.org Gold-catalyzed 4-exo-dig cyclization of propargylic aziridines has also been developed as a novel ring expansion protocol. acs.org These methods leverage the strain of a three-membered ring to facilitate the formation of the four-membered azetidine structure. magtech.com.cn

Table 1: Comparison of Advanced Azetidine Synthesis Methods

| Method | Catalyst/Conditions | Key Features |

|---|---|---|

| Aza Paternò-Büchi Reaction | Visible Light, Ir(III) photocatalyst | Direct [2+2] cycloaddition of imines and alkenes; high functional group tolerance. rsc.orgnih.gov |

| Radical Strain-Release | Visible Light, Organic Photosensitizer | Uses highly strained azabicyclo[1.1.0]butanes (ABBs); yields difunctionalized azetidines. researchgate.netchemrxiv.org |

| Intramolecular C–H Amination | Palladium(II) Catalyst | Direct cyclization via C(sp³)–H activation; efficient for precursors with appropriate tethers. rsc.orgorganic-chemistry.org |

| Aziridine Ring Expansion | Rhodium or Copper Catalysts; Biocatalysts | One-carbon homologation of aziridines; can provide high stereocontrol. nih.govnih.govchemrxiv.org |

| Kulinkovich-type Coupling | Ti(IV)-mediated | Couples oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. rsc.org |

Convergent and Linear Synthesis Strategies for this compound

For a convergent approach to this compound, the key fragments would be a 3-halomethyl- or 3-aminomethyl-azetidine and a benzophenone derivative with a suitable functional group for coupling at the 3'-position, such as a halide or boronic acid.

Linkage of Cyanobenzophenone and Azetidine Precursors

The crucial step in synthesizing the target molecule is the formation of the bond connecting the azetidine ring to the benzophenone core. Assuming the linkage is an N-alkylation of the azetidine nitrogen with a halomethyl cyanobenzophenone, this would represent a standard nucleophilic substitution. However, if the connection is at the C3 position of the azetidine ring, as the name '3'-Azetidinomethyl' implies, different strategies are required.

One plausible method is the reductive amination between an azetidine-3-carboxaldehyde and an amino-functionalized cyanobenzophenone. This reaction involves the formation of an intermediate imine, which is then reduced in situ to form the final C-N bond.

Alternatively, a nucleophilic substitution reaction could be employed. For example, a 3-(halomethyl)azetidine derivative could react with a nucleophilic site on the cyanobenzophenone moiety. A more robust and modern approach would involve metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C–N bonds between aryl halides and amines. beilstein-journals.org In this context, a 3-aminoazetidine could be coupled with a 3'-halobenzophenone derivative.

Considerations of Regioselectivity and Stereocontrol in Assembly

Regioselectivity is a critical consideration in the synthesis of this compound. The substitution pattern on both aromatic rings of the benzophenone must be precise, with the cyano group at the 2-position and the azetidinomethyl group at the 3'-position. Synthesis of the benzophenone core, for example via a Friedel-Crafts acylation, must be controlled to achieve this specific isomer. tandfonline.comasianpubs.org

Similarly, the functionalization of the azetidine ring must be regioselective. The synthesis must ensure that the linkage to the benzophenone occurs specifically at the C3 position of the azetidine ring. The regioselectivity of azetidine ring-opening or functionalization is heavily influenced by the electronic and steric nature of its substituents. magtech.com.cnresearchgate.net

Stereocontrol is another key aspect, particularly if substituted azetidines are used. Many advanced methods for azetidine synthesis are designed to produce enantiomerically pure or enriched products. acs.orgrsc.org If the azetidine ring contains stereocenters, maintaining their integrity throughout the coupling process is paramount. The choice of coupling reaction and conditions must be carefully selected to avoid epimerization or other unwanted stereochemical outcomes.

Exploration of Novel Coupling Reactions

Modern organic synthesis offers a plethora of novel coupling reactions that could be applied to the construction of this compound. Beyond the well-established Buchwald-Hartwig amination, other palladium-catalyzed cross-couplings are relevant.

The Suzuki-Miyaura coupling, for instance, could be used to form the C-C bond between the two phenyl rings of the benzophenone core itself, or to attach a pre-functionalized azetidinomethyl-phenyl boronic acid to a 2-cyanohalobenzene. mdpi.com Similarly, Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine have been shown to be effective for producing 3-arylazetidines. organic-chemistry.org

Copper-catalyzed coupling reactions also present a viable alternative. Ullmann-type couplings can be used for C-N bond formation. organic-chemistry.org Furthermore, recent advances have demonstrated the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts to rapidly generate bis-functionalized azetidines, a strategy that could potentially be adapted. organic-chemistry.org

Table 2: Selected Novel Coupling Reactions for Potential Synthesis

| Reaction Name | Catalyst System | Bond Formed | Relevance to Synthesis |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | Aryl C–N | Coupling of 3-aminoazetidine with a 3'-halobenzophenone. beilstein-journals.org |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Aryl C–C | Assembly of the benzophenone core or coupling of larger fragments. mdpi.com |

| Hiyama Coupling | Pd catalyst, F⁻ source | Aryl C–C | Coupling an organosilane-functionalized azetidine with a halobenzophenone. organic-chemistry.org |

| Ullmann Condensation | Cu catalyst, Base | Aryl C–N | Alternative to Pd-catalyzed C-N bond formation. organic-chemistry.org |

| Strain-Release Alkylation | Cu(OTf)₂, Organometal reagent | C–C | Functionalization of an azetidine precursor via reaction with an organometallic benzophenone derivative. organic-chemistry.org |

Elucidation of Reaction Mechanisms Involving 3 Azetidinomethyl 2 Cyanobenzophenone

Mechanistic Analysis of Formation Reactions

The synthesis of 3'-Azetidinomethyl-2-cyanobenzophenone can be conceptually approached through a multi-step process involving the formation of the 2-cyanobenzophenone (B1307989) core followed by the introduction of the azetidinomethyl moiety. A plausible synthetic route is the nucleophilic substitution of a halogenated precursor with azetidine (B1206935).

Detailed Electron Flow and Transition State Analysis

A common method for the synthesis of 2-cyanobenzophenones involves the palladium-catalyzed cross-coupling of 2-cyanobenzoyl chloride with a suitable arylboronic acid (Suzuki-Miyaura coupling), followed by further functionalization. researchgate.net However, for the specific introduction of the azetidinomethyl group at the 3' position, a more likely precursor would be 3'-(bromomethyl)-2-cyanobenzophenone.

The key step for the formation of the final product is the SN2 reaction between 3'-(bromomethyl)-2-cyanobenzophenone and azetidine. The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon (the carbon bonded to the bromine atom).

Transition State: This concerted step proceeds through a trigonal bipyramidal transition state. In this state, the nitrogen-carbon bond is partially formed while the carbon-bromine bond is partially broken. The central carbon atom is sp2-hybridized.

Leaving Group Departure: The bromide ion departs as the leaving group, resulting in the formation of a new carbon-nitrogen bond and yielding the azetidinium salt intermediate.

Deprotonation: A mild base present in the reaction mixture, or another molecule of azetidine, abstracts the proton from the nitrogen atom of the azetidinium salt to yield the final product, this compound.

The electron flow involves the movement of the lone pair from the azetidine nitrogen to the benzylic carbon, and simultaneously, the C-Br bonding electrons move onto the bromine atom.

Role of Catalysis and Reagents in Reaction Progression

Palladium Catalyst: In the formation of the 2-cyanobenzophenone backbone via Suzuki-Miyaura coupling, a palladium catalyst (e.g., Pd(PPh3)4) is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Base: A base, such as sodium carbonate or potassium phosphate, is required in the Suzuki-Miyaura coupling to facilitate the transmetalation step. In the final SN2 reaction, a non-nucleophilic base like triethylamine (B128534) can be used to neutralize the HBr formed, driving the reaction to completion.

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used for the SN2 reaction. Such solvents can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of azetidine.

| Reaction Step | Key Reagents/Catalyst | Purpose |

| Formation of 2-cyanobenzophenone core | Pd(PPh3)4, K2CO3 | Catalyzes C-C bond formation (Suzuki-Miyaura) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | Introduces the bromo- leaving group |

| Azetidine Installation (SN2) | Azetidine, Triethylamine | Nucleophile and base to neutralize acid |

Intramolecular Transformations and Rearrangement Mechanisms

The inherent ring strain of the azetidine moiety makes this compound susceptible to intramolecular reactions, particularly under acidic or thermal conditions. rsc.org

Pathways of Structural Isomerization

Structural isomerization can occur through rearrangements involving the azetidine ring. One potential pathway involves a Beckmann-type rearrangement if the ketone were converted to its oxime. researchgate.net However, a more direct isomerization could involve the migration of the benzoyl group. Under specific catalytic conditions, N-dealkylation followed by N-acylation could lead to the formation of a different isomer, though this is less likely to be a simple intramolecular process.

Ring-Opening and Ring-Expansion Processes of the Azetidine Moiety

The significant ring strain of azetidines makes them prone to ring-opening reactions. rsc.orgnih.gov In the context of this compound, several mechanistic pathways can be envisioned.

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. A nucleophile present in the medium can then attack one of the ring carbons, leading to ring cleavage. nih.gov If the nucleophile is water, this would result in an amino alcohol. The regioselectivity of the attack is influenced by steric and electronic factors.

Intramolecular Ring-Opening: The cyano group or the carbonyl oxygen could potentially act as intramolecular nucleophiles, though this would require significant geometric rearrangement and is less probable under standard conditions. More likely is an intramolecular decomposition pathway if other suitable pendant groups were present on the azetidine ring itself. nih.gov

Ring-Expansion: While less common than ring-opening, ring-expansion to a pyrrolidine (B122466) derivative could be envisioned under certain transition-metal-catalyzed conditions, although specific mechanisms for this substrate are not well-documented.

| Process | Conditions | Potential Product Type | Mechanistic Feature |

| Acid-Catalyzed Ring-Opening | Strong acid (e.g., HCl), Nucleophile (e.g., H2O) | Amino alcohol | Formation of a reactive azetidinium intermediate nih.gov |

| Lewis Acid-Promoted Ring-Opening | Lewis Acid (e.g., Sc(OTf)3), Aromatic Nucleophile | Functionalized linear amine | N-C azetidine cleavage via a Friedel-Crafts mechanism rsc.org |

Intermolecular Reactivity Studies

The intermolecular reactivity of this compound is dictated by its primary functional groups: the basic azetidine nitrogen, the electrophilic carbonyl carbon, and the cyano group.

Reactions at the Azetidine Nitrogen: As a secondary amine, the azetidine nitrogen is basic and nucleophilic. It will react with acids to form salts. It can also undergo N-alkylation or N-acylation with suitable electrophiles.

Reactions at the Carbonyl Group: The benzophenone (B1666685) carbonyl group is electrophilic and can undergo nucleophilic addition reactions. For instance, reaction with Grignard reagents (e.g., CH3MgBr) would lead to the formation of a tertiary alcohol after acidic workup. Reduction with sodium borohydride (B1222165) (NaBH4) would yield the corresponding secondary alcohol.

Reactions of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). The proximity of the carbonyl group can influence the reactivity of the cyano group, potentially leading to cyclization reactions under certain conditions to form isoindolinone derivatives. researchgate.netresearchgate.net

Nucleophilic and Electrophilic Reaction Pathways

The chemical structure of this compound presents several sites susceptible to both nucleophilic and electrophilic attack. The benzophenone carbonyl group is a primary site for nucleophilic addition reactions. The carbon atom of the carbonyl is electrophilic and can be attacked by a wide range of nucleophiles. The presence of the electron-withdrawing cyano group ortho to the carbonyl is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone.

Conversely, the azetidine ring, specifically the nitrogen atom, is a potential nucleophilic center. The lone pair of electrons on the nitrogen can participate in reactions with various electrophiles. However, the strained nature of the four-membered azetidine ring can influence its reactivity. Ring-opening reactions of azetidinium ions, formed by the reaction of the azetidine nitrogen with an electrophile, are a plausible reaction pathway.

Table 1: Potential Nucleophilic and Electrophilic Reactions

| Reaction Type | Reactive Site on this compound | Potential Reagent | Expected Product Type |

| Nucleophilic Addition | Carbonyl Carbon | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Carbonyl Carbon | Cyanide (e.g., HCN, NaCN) | Cyanohydrin | |

| Carbonyl Carbon | Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | |

| Electrophilic Addition | Azetidine Nitrogen | Alkyl Halides (R-X) | Quaternary Azetidinium Salt |

| Azetidine Nitrogen | Acids (H⁺) | Azetidinium Salt | |

| Nucleophilic Aromatic Substitution | Aromatic Rings | Strong Nucleophiles (under harsh conditions) | Substituted Benzophenone Derivative |

This table presents theoretical reaction pathways based on the functional groups present in the molecule.

Radical Reaction Investigations

The benzophenone moiety is well-known for its ability to initiate radical reactions, particularly upon photochemical excitation. The azetidine ring also introduces pathways for radical formation. The stability of benzylic radicals can play a significant role in these reactions. researchgate.net

Upon excitation, the benzophenone carbonyl group can enter a triplet state and abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. In the context of this compound, this hydrogen abstraction could potentially occur intramolecularly from the azetidine ring, leading to the formation of a biradical species. Alternatively, in the presence of an external hydrogen donor, an intermolecular hydrogen abstraction can occur.

The azetidine ring itself can be a precursor to radical intermediates. For instance, visible light photoredox catalysis has been shown to generate tertiary benzylic radicals from 3-aryl-azetidines, which can then undergo further reactions such as conjugate additions. researchgate.net This suggests that under appropriate catalytic conditions, the benzylic position of the azetidinomethyl group could be a site for radical formation and subsequent functionalization.

Table 2: Plausible Radical Reaction Pathways

| Radical Formation | Initiator | Intermediate Species | Potential Subsequent Reaction |

| Hydrogen Abstraction by Benzophenone | UV Light | Benzophenone Ketyl Radical and Azetidinomethyl Radical | Intramolecular cyclization, Dimerization |

| Decarboxylative Alkylation Analogue | Visible Light Photoredox Catalyst | Tertiary Benzylic Azetidine Radical | Conjugate addition to activated alkenes |

This table outlines hypothetical radical reactions based on the known reactivity of related structures.

Photochemical Reaction Mechanisms

The photochemistry of benzophenone and its derivatives has been extensively studied. nih.govfigshare.com Upon absorption of UV light, benzophenone is excited to a singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. This triplet state is a powerful diradical and is responsible for many of the photochemical reactions of benzophenones. researchgate.net

For this compound, several photochemical reaction pathways can be postulated:

Photoreduction: In the presence of a hydrogen donor, the excited triplet state of the benzophenone moiety can abstract a hydrogen atom, leading to the formation of a diphenylketyl radical. This can subsequently lead to the formation of a secondary alcohol. nih.govfigshare.com

Norrish Type I (α-Cleavage): While more common in benzoins, α-cleavage in benzophenones is less frequent but can be influenced by substituents. nih.govresearchgate.net For this molecule, cleavage of the bond between the carbonyl carbon and one of the aromatic rings is a theoretical possibility, though likely a minor pathway.

Photohydration and Photoredox Reactions: In aqueous solutions, complex photochemical reactions such as photohydration and photoredox reactions have been observed for benzophenone derivatives. nih.govfigshare.com These reactions can involve the formation of various transient species, including biradicals. nih.govfigshare.com The specific pathways for this compound would depend on the reaction conditions, such as pH.

Table 3: Summary of Potential Photochemical Reactions

| Photochemical Reaction | Key Intermediate | Primary Product Type |

| Photoreduction | Triplet State Benzophenone, Ketyl Radical | Secondary Alcohol |

| Intramolecular Hydrogen Abstraction | Biradical | Cyclized Product |

| Photohydration (in aqueous media) | Various Transient Species | Hydrated Benzophenone Derivative |

| Photoredox Reaction (in acidic aqueous media) | Triplet Biradical Species | Redox Products |

This table summarizes potential photochemical outcomes based on studies of analogous benzophenone compounds.

Spectroscopic Analysis Techniques for Structural Characterization of 3 Azetidinomethyl 2 Cyanobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

A detailed analysis of the ¹H NMR, ¹³C NMR, and various two-dimensional NMR spectra would be necessary to confirm the molecular structure of 3'-Azetidinomethyl-2-cyanobenzophenone. This would involve assigning specific proton and carbon signals to their respective atoms within the molecule and establishing connectivity through techniques like COSY, HSQC, and HMBC.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectrometry

An analysis of the ¹H NMR spectrum would be expected to reveal distinct signals for the protons on the two aromatic rings, the methylene (B1212753) bridge, and the azetidine (B1206935) ring. The chemical shifts, splitting patterns, and coupling constants of these signals would provide crucial information about the electronic environment and spatial relationships of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectrometry

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Distinct signals would be anticipated for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the azetidinomethyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY) for Complex Structural Assignments

For a molecule of this complexity, 2D NMR techniques would be invaluable for unambiguous structural assignment. COSY would establish proton-proton correlations, HSQC would link protons to their directly attached carbons, and HMBC would reveal long-range proton-carbon correlations, helping to piece together the entire molecular framework. NOESY or ROESY experiments could provide insights into the through-space proximity of protons, aiding in conformational analysis.

Solid-State NMR for Structural Information

Solid-state NMR could provide information about the compound in its solid form, offering insights into polymorphism, molecular packing, and intermolecular interactions that are not observable in solution-state NMR.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, would be instrumental in identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the benzophenone (B1666685) moiety, the nitrile (C≡N) stretch, C-H stretching and bending vibrations of the aromatic and aliphatic components, and vibrations associated with the azetidine ring. The precise frequencies of these bands would offer clues about the molecular structure and bonding.

Due to the absence of specific experimental data, the creation of data tables and a detailed discussion of research findings for this compound cannot be provided.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational and rotational modes. nih.gov When a sample is irradiated with a monochromatic laser, the vast majority of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). nih.gov This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the specific vibrational frequencies of the bonds within the molecule. The resulting Raman spectrum serves as a unique molecular fingerprint. nih.gov

Key expected vibrational modes for this compound would include:

C≡N Stretch: The cyano group exhibits a strong, sharp, and characteristic stretching vibration. This peak is typically found in the 2200-2260 cm⁻¹ region and its exact position can be sensitive to the electronic environment and solvent polarity. researchgate.net

C=O Stretch: The ketone carbonyl group of the benzophenone moiety would produce a strong band, typically in the range of 1630-1680 cm⁻¹.

Aromatic C=C Stretches: The two phenyl rings would show multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the rings.

Azetidine Ring Vibrations: The saturated azetidine ring would contribute to the fingerprint region with C-N and C-C stretching and CH₂ bending modes.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and methylene linker would appear just below 3000 cm⁻¹.

Interactive Table: Expected Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Azetidine, Methylene | 2850 - 3000 | Medium |

| C≡N Stretch | Cyano | 2220 - 2240 | Strong, Sharp |

| C=O Stretch | Ketone | 1640 - 1660 | Strong |

| Aromatic C=C Stretch | Phenyl Rings | 1580 - 1610 | Strong-Medium |

| Aromatic C=C Stretch | Phenyl Rings | 1430 - 1500 | Medium-Variable |

| C-N Stretch | Azetidine | 1100 - 1250 | Medium |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) often falls within the UV-Vis energy range. libretexts.org The resulting spectrum plots absorbance against wavelength, with the wavelength of maximum absorbance denoted as λmax.

The structure of this compound contains several chromophores—parts of a molecule that absorb light—including the two phenyl rings, the carbonyl group, and the cyano group. shu.ac.uk The conjugation between the benzoyl group and the adjacent phenyl ring creates an extended π system. The absorption of UV radiation by this molecule would primarily involve two types of electronic transitions:

π → π* transitions: These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.netlibretexts.org They are typically high-energy transitions, resulting in strong absorption bands, often with high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygen, to an antibonding π* orbital. slideshare.netlibretexts.org These are lower-energy transitions and result in weaker absorption bands (ε < 2,000 L mol⁻¹ cm⁻¹) at longer wavelengths compared to π → π* transitions. shu.ac.uklibretexts.org

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of the benzophenone core. The exact λmax values and molar absorptivities would be influenced by the solvent used, as solvent polarity can stabilize the ground or excited states differently, leading to shifts in the absorption peaks (solvatochromism). mdpi.com

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | Benzoyl-phenyl conjugation | 240 - 280 | High (>10,000) |

| n → π | Carbonyl (C=O) | 320 - 360 | Low (<1000) |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about a compound's molecular weight and, through fragmentation analysis, its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a compound's exact mass, which can be used to calculate its unique elemental formula, thereby confirming its chemical identity. rsc.org Techniques like time-of-flight (TOF) or Orbitrap mass analyzers are commonly used to achieve high resolution. nih.gov

For this compound (C₂₀H₁₈N₂O), HRMS would be used to confirm its elemental composition. By comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass, the molecular formula can be unequivocally verified.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₈N₂O |

| Theoretical Monoisotopic Mass | 302.14191 g/mol |

| Theoretical [M+H]⁺ Ion Mass | 303.14919 |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nih.govnih.gov This process provides detailed structural information by revealing how a molecule breaks apart. The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms and functional groups. researchgate.net

In an MS/MS experiment on the [M+H]⁺ ion of this compound, fragmentation would likely occur at the weakest bonds. Plausible fragmentation pathways would include:

Cleavage of the bond between the methylene group and the azetidine ring, leading to fragments corresponding to the azetidinomethyl cation or the remaining benzophenone structure.

Fragmentation of the azetidine ring itself.

Cleavage at the carbonyl group, such as the loss of a phenyl or cyanophenyl group.

Analysis of these fragment ions allows for the reconstruction of the original molecular structure, providing definitive confirmation of the compound's identity.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov When a beam of X-rays is directed at a crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a complete model of the crystal lattice and the exact coordinates of every atom within the molecule can be determined. scirp.org

A successful single-crystal XRD analysis of this compound would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state, including the relative orientation of the two phenyl rings and the conformation of the azetidine ring.

Details of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal lattice. scirp.org

Crystallographic data, including the crystal system, space group, and unit cell dimensions.

This technique provides the definitive proof of structure for a crystalline solid.

Interactive Table: Illustrative X-ray Crystallographic Data Parameters

| Parameter | Information Provided | Example Data |

| Crystal System | The basic geometric shape of the unit cell | Monoclinic |

| Space Group | The symmetry elements of the unit cell | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=10.2, b=15.5, c=9.8; β=95.1° |

| Volume (ų) | The volume of one unit cell | 1550 |

| Z | Number of molecules per unit cell | 4 |

| Calculated Density | Density of the crystal | 1.29 g/cm³ |

Theoretical Chemistry and Computational Studies of 3 Azetidinomethyl 2 Cyanobenzophenone

Electronic Structure Calculations for Molecular Properties and Reactivity Prediction

Electronic structure calculations are fundamental to understanding the behavior of molecules at a quantum level. These methods can provide insights into molecular geometry, orbital energies, and potential reaction pathways.

Density Functional Theory (DFT) Applications

DFT has become a standard method in computational chemistry due to its balance of accuracy and computational cost. It is widely used to investigate the electronic properties of organic molecules.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like 3'-Azetidinomethyl-2-cyanobenzophenone, which contains several rotatable bonds, conformational analysis is crucial to identify the global minimum energy structure among many possible conformers. However, no specific studies detailing the optimized geometry or conformational landscape of this compound are currently available.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.comscribd.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is an important indicator of chemical stability. researchgate.net

From these orbital energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity. In the absence of specific DFT studies on this compound, data for its HOMO-LUMO energies and related reactivity descriptors are not available.

Transition State Calculations for Reaction Pathways

Computational chemists can model chemical reactions by identifying the transition state, which is the highest energy point along the reaction coordinate. Calculating the structure and energy of the transition state allows for the determination of the activation energy, providing insights into the reaction kinetics. For this compound, no published studies on its reaction mechanisms or associated transition states were found.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net Methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide highly accurate results, often considered the "gold standard" in computational chemistry. These methods are computationally more demanding than DFT and are typically used for smaller molecules or to benchmark other methods. A search of the literature did not yield any studies that have applied high-accuracy ab initio methods to this compound.

Molecular Modeling and Dynamics Simulations

Conformational Dynamics of the Azetidine (B1206935) Ring and Benzophenone (B1666685) Moiety

Azetidine Ring Pliability: The four-membered azetidine ring is known for its puckered conformation, which helps to alleviate ring strain. Computational studies would aim to determine the energy barrier for ring inversion and the preferred puckering angle. The orientation of the methyl group relative to the benzophenone moiety would also be a key area of investigation.

Benzophenone Moiety Orientation: The two phenyl rings in benzophenone are not coplanar due to steric hindrance. The dihedral angles defining their twist relative to the central carbonyl group are critical determinants of the molecule's electronic properties. The presence of the cyano and azetidinomethyl substituents would be expected to influence these angles.

A potential energy surface scan, varying the key dihedral angles, would be a standard computational approach to identify low-energy conformers.

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(phenyl)-C(carbonyl)-C(phenyl)-C(phenyl) | Twist of the phenyl rings relative to each other | Governs steric hindrance and electronic conjugation |

| C(benzoyl)-C(methylene)-N(azetidine)-C(azetidine) | Orientation of the azetidine ring | Influences potential intermolecular interactions |

Intermolecular Interactions and Aggregation Behavior

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties and behavior in solution. Computational methods can model these non-covalent interactions.

Hydrogen Bonding: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions.

Dipole-Dipole Interactions: The polar cyano and carbonyl groups create significant dipole moments, leading to dipole-dipole interactions.

Molecular dynamics simulations of the compound in a solvent box could predict its tendency to aggregate and the nature of the resulting clusters. Analysis of the radial distribution functions between different parts of the molecules would provide quantitative insight into these interactions.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity. For this compound, this could involve predicting its behavior in specific chemical reactions.

Derivation of Molecular Descriptors for Reaction Performance Prediction

To build a QSRR model, a set of numerical descriptors representing the molecule's structure is required. These can be calculated from the optimized molecular geometry.

Electronic Descriptors: These describe the electronic environment of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. The electrostatic potential mapped onto the electron density surface would highlight regions prone to nucleophilic or electrophilic attack.

Steric Descriptors: These quantify the size and shape of the molecule. Molecular volume, surface area, and specific steric parameters (e.g., Sterimol parameters) would be relevant.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices.

| Descriptor Type | Example | Relevance to Reactivity |

| Electronic | LUMO Energy | Predicts susceptibility to nucleophilic attack |

| Electronic | Mulliken Atomic Charges | Indicates charge distribution and reactive sites |

| Steric | Molecular Volume | Influences accessibility of reactive sites |

| Topological | Wiener Index | Relates to molecular branching and compactness |

Predictive Models for Reaction Yield and Selectivity

Once a set of descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression or machine learning algorithms can be used to build a model that predicts reaction outcomes. For instance, a model could be developed to predict the yield of a reaction involving the cyano group or the azetidine nitrogen. Such models require a dataset of experimentally determined reaction yields for a training set of molecules.

Quantitative Structure-Property Relationships (QSPR)

Similar to QSRR, QSPR models correlate molecular structure with physical properties. For this compound, properties of interest could include solubility, melting point, or chromatographic retention times. The process involves calculating a wide range of molecular descriptors and using statistical methods to find a correlation with the desired property. The same types of descriptors used in QSRR would be applicable here. A hypothetical QSPR model might predict the aqueous solubility based on descriptors related to polarity and molecular size.

Derivatization Strategies for 3 Azetidinomethyl 2 Cyanobenzophenone

Derivatization of the Carbonyl Group for Enhanced Analysis

The ketone carbonyl group is a primary site for derivatization, often aimed at improving the compound's characteristics for analytical separation and detection methods. researchgate.net Chemical modification can enhance the detectability of an analyte by introducing a chromophore for UV-visible detection or a fluorophore for fluorescence detection. researchgate.netsdiarticle4.com

The reaction of the carbonyl group in 3'-Azetidinomethyl-2-cyanobenzophenone with α-effect nucleophiles like hydrazines or hydroxylamine (B1172632) leads to the formation of hydrazones and oximes, respectively. nih.gov This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. nih.govraineslab.com Oximes and hydrazones exhibit greater hydrolytic stability compared to simple imines, a property attributed to electron delocalization involving the adjacent heteroatom. raineslab.com While the reaction is generally applicable to aldehydes and ketones, sterically hindered ketones like benzophenone (B1666685) may require specific conditions, such as high pressure, to proceed efficiently. google.com

The general reactions are as follows:

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields a benzophenone oxime derivative.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone.

These derivatives are useful not only for analysis but also as intermediates in further synthetic transformations, such as the Beckmann rearrangement for oximes. youtube.comresearchgate.net

| Reagent | Derivative Formed | Purpose/Application |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | Enhances stability; intermediate for synthesis. raineslab.com |

| Hydrazine (N₂H₄) | Hydrazone | Intermediate for dyes and wetting agents. google.com |

| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | 2,4-Dinitrophenylhydrazone | Forms highly colored derivatives for HPLC-UV detection. thermofisher.comepa.gov |

| Semicarbazide (NH₂CONHNH₂) | Semicarbazone | Forms stable, crystalline derivatives. google.com |

Derivatization of the carbonyl group is a well-established strategy to overcome analytical challenges in chromatography. For High-Performance Liquid Chromatography (HPLC), reagents like 2,4-dinitrophenylhydrazine (DNPH) are used to convert carbonyl compounds into derivatives that absorb strongly in the UV-visible range (typically around 360 nm), significantly enhancing detection sensitivity. thermofisher.comepa.gov This pre-column or post-column derivatization is crucial for analyzing compounds that lack a strong native chromophore. researchgate.net Methods for the analysis of benzophenone and its derivatives in various matrices have been developed using both HPLC-UV and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). mdpi.comnih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. mdpi.com While benzophenone itself is amenable to GC-MS analysis, converting it to a more stable derivative like an oxime can improve chromatographic peak shape and reduce thermal degradation. researchgate.net GC-MS methods are widely used for the identification and quantification of benzophenone derivatives, leveraging specific ion screening to confirm their presence, particularly in complex matrices like forensic samples or food packaging. researchgate.netnih.govnih.gov

| Technique | Purpose of Derivatization | Common Derivatizing Agent | Detection Method |

|---|---|---|---|

| HPLC | Enhance UV absorption for improved sensitivity. researchgate.netthermofisher.com | 2,4-Dinitrophenylhydrazine (DNPH) | UV/Visible Detector (e.g., at 360 nm). epa.gov |

| GC-MS | Increase volatility and thermal stability. mdpi.com | Hydroxylamine (to form oximes) | Mass Spectrometry (MS). researchgate.netnih.gov |

Derivatization of the Nitrile Group for Modified Reactivity

The nitrile (cyano) group is a versatile functional group that can be transformed into a variety of other functionalities, serving as a valuable synthetic handle. researchgate.net Its electronic structure, featuring an electrophilic carbon and a nucleophilic nitrogen, allows for a wide range of chemical reactions. researchgate.net

The cyano group of this compound can undergo several key transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to an amide and subsequently to a carboxylic acid. This conversion is a fundamental reaction in nitrile chemistry. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.org This introduces a new nucleophilic site into the molecule. The use of milder reagents like diisobutylaluminium hydride (DIBALH) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile, forming an intermediate imine which, upon hydrolysis, yields a ketone. libretexts.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic structures in medicinal chemistry.

These transformations fundamentally alter the electronic and steric properties of the molecule, opening pathways for further functionalization.

The nitrile group, either in its original form or after transformation, can be used to link this compound to other molecules, forming novel conjugates. For instance, if the nitrile is reduced to a primary amine, this new functional group can be used in standard bioconjugation reactions, such as amide bond formation with an activated carboxylic acid or reaction with an isothiocyanate. Similarly, hydrolysis to a carboxylic acid provides a handle for conjugation to amines. nih.gov

The synthesis of antibody-drug conjugates (ADCs), for example, often relies on the stable linkage of a cytotoxic drug to an antibody. nih.gov Functional groups derived from nitriles, such as amines or carboxylic acids, are commonly employed for this purpose. nih.gov Furthermore, the nitrile group itself, when conjugated with other electron-withdrawing groups, can participate in Michael additions, providing another route for stable conjugate formation. nih.govnih.gov

Functionalization and Ring Opening of the Azetidine (B1206935) Moiety

Azetidines are four-membered nitrogen-containing heterocycles whose reactivity is largely governed by their inherent ring strain (approx. 25.4 kcal/mol). rsc.org This strain makes the ring susceptible to cleavage under certain conditions, providing a pathway for unique synthetic transformations. rsc.orgnih.gov

The functionalization of the azetidine ring in this compound can proceed via two main routes: reactions at the nitrogen atom or ring-opening reactions. Late-stage modification of azetidine-containing molecules can be achieved through chemoselective substitution at the azetidine nitrogen. researchgate.netnih.gov

Ring-opening reactions of azetidines are typically nucleophilic in nature and often require activation of the ring, for instance, by protonation of the nitrogen under acidic conditions or by converting it into a quaternary ammonium (B1175870) salt. nih.govmagtech.com.cn The regioselectivity of the ring-opening is influenced by electronic and steric factors of the substituents on the ring. magtech.com.cn For instance, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn The strain energy of the four-membered ring facilitates these functionalization steps. beilstein-journals.org This "build and release" approach, where a strained ring is first formed and then opened, is a powerful strategy for synthesizing complex molecules. beilstein-journals.org

| Reaction Type | Conditions/Reagents | Outcome | Reference |

|---|---|---|---|

| N-Functionalization | Acylating agents, alkylating agents | Formation of N-acyl or N-alkyl azetidinium salts. | researchgate.netnih.gov |

| Acid-Mediated Ring Opening | Acidic conditions (e.g., HCl), nucleophile (e.g., H₂O, alcohol) | Cleavage of a C-N bond to form a γ-amino alcohol or ether. | nih.gov |

| Nucleophilic Ring Opening | Lewis acids, strong nucleophiles | Cleavage of a C-N bond, regioselectivity depends on substrate and nucleophile. | magtech.com.cn |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dinitrophenylhydrazine (DNPH) |

| Diisobutylaluminium hydride (DIBALH) |

| Hydrazine |

| Hydroxylamine |

| Lithium aluminum hydride (LiAlH₄) |

| Semicarbazide |

Strain-Release Functionalization

Strain-release functionalization is a powerful strategy that leverages the high ring strain of azetidines to drive chemical reactions. This approach often involves the use of highly strained intermediates, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can be generated in situ and subsequently react with a wide range of nucleophiles and electrophiles to yield functionalized azetidines.

One prominent method involves the addition of nucleophilic organometallic species to in situ generated ABBs, leading to the selective formation of 3-substituted azetidine intermediates. rsc.org For instance, the reaction of an ABB with an organometallic reagent can introduce an aryl or other substituent at the 3-position of the azetidine ring. This intermediate can then be further functionalized, for example, through N-arylation via SNAr reactions or Buchwald-Hartwig couplings, allowing for bis-functionalization of the azetidine ring in a single pot. rsc.org

Multicomponent reactions driven by strain-release offer another versatile approach. nih.govnih.gov A notable example is a four-component reaction that utilizes a rsc.orgchemrxiv.org-Brook rearrangement and the ring-opening of an azabicyclo[1.1.0]butane to assemble highly substituted azetidines. nih.govnih.gov This strategy allows for the sequential addition of three different electrophilic partners to an azabicyclo[1.1.0]butyl-lithium species, providing a modular and diversity-oriented synthesis of functionalized azetidines. nih.govnih.gov The rapidity of this reaction is driven by the release of strain from the bicyclic intermediate. nih.govnih.gov

The table below summarizes representative examples of strain-release functionalization reactions applicable to the azetidine scaffold.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-Azabicyclo[1.1.0]butane (in situ) | 1. Organometallic Nucleophile 2. Electrophile (for N-functionalization) | 1,3-Disubstituted Azetidine | rsc.org |

| Azabicyclo[1.1.0]butyl-lithium | 1. Acyl Silane 2. Electrophile 1 3. Electrophile 2 | 1,3,3-Trisubstituted Azetidine | nih.govnih.gov |

| Benzoylated 1-azabicyclo[1.1.0]butane | Boronic Acids, Nickel Catalyst | 3-Aryl-3-benzoylazetidine | organic-chemistry.org |

This table presents generalized reaction schemes based on the cited literature and may be conceptually applied to the derivatization of this compound.

Strategies for Further Substitution on the Azetidine Ring

Beyond strain-release strategies, the azetidine ring of this compound can be functionalized through various other methods that allow for the introduction of substituents at the nitrogen and carbon atoms of the ring.

N-Functionalization: The nitrogen atom of the azetidine ring is a key site for derivatization. If the starting material is an NH-azetidine, a wide variety of substituents can be introduced. For N-substituted azetidines, such as the parent compound which is likely N-substituted with the methyl benzophenone moiety, derivatization at the nitrogen would require dealkylation-realkylation strategies, which can be challenging. However, if synthetic routes provide access to an NH-azetidine precursor, standard N-alkylation, N-acylation, N-arylation, and reductive amination protocols can be employed to introduce a diverse array of functional groups.

C3-Functionalization: The C3 position of the azetidine ring is another common site for derivatization. One approach involves the use of 3-azetidinols as precursors. For example, 3-aryl-3-sulfanyl azetidines can be synthesized from 3-azetidinols via an iron-catalyzed thiol alkylation. nih.gov This reaction proceeds through an azetidine carbocation intermediate and is effective for a broad range of thiols and azetidinols with electron-donating aromatic groups. nih.gov

Another strategy for introducing substituents at the C3 position is through electrophilic azetidinylation. rsc.orgchemrxiv.org This method utilizes reagents such as azetidinyl trichloroacetimidates to directly attach the azetidine ring to various nucleophiles, resulting in 3-aryl or 3-alkyl substituted azetidines. rsc.orgchemrxiv.org This approach is particularly useful for the late-stage functionalization of complex molecules. rsc.orgchemrxiv.org

The following table provides examples of reactions for the substitution on the azetidine ring.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Azetidinol | Thiol, Iron Catalyst | 3-Sulfanyl-azetidine | nih.gov |

| Azetidinyl Trichloroacetimidate | Nucleophile | 3-Substituted Azetidine | rsc.orgchemrxiv.org |

This table presents generalized reaction schemes based on the cited literature and may be conceptually applied to the derivatization of this compound.

Future Research Directions and Applications

Exploration of Underexplored Reaction Pathways and Catalysis

The benzophenone (B1666685) scaffold is well-known for its rich photochemical and catalytic properties, which can be further modulated by the presence of the azetidinomethyl and cyano substituents in 3'-Azetidinomethyl-2-cyanobenzophenone. Future research should focus on harnessing these features to explore novel reaction pathways.

One significant area of exploration is photocatalysis . Benzophenones are efficient photosensitizers and can participate in hydrogen atom transfer (HAT) reactions upon photoexcitation. documentsdelivered.comacs.org The triplet excited state of the benzophenone core can abstract a hydrogen atom, initiating a variety of radical-mediated transformations. documentsdelivered.com Investigating the photocatalytic activity of this compound in reactions such as C-H functionalization, cross-electrophile coupling, and radical thiol-ene reactions could lead to the development of novel and sustainable synthetic methods. documentsdelivered.comacs.orgnih.gov The electron-withdrawing nature of the cyano group and the presence of the nitrogen-containing azetidine (B1206935) ring may influence the photophysical properties and reactivity of the benzophenone core, offering opportunities for unique catalytic applications.

Furthermore, the exploration of novel catalytic systems where this compound acts as a ligand or a catalyst itself is a promising avenue. The nitrogen atom in the azetidine ring and the nitrile group can potentially coordinate with metal centers, enabling its use in transition metal catalysis. Research into its application in palladium-catalyzed cross-coupling reactions, for instance, could yield efficient methods for the synthesis of complex molecules. ewadirect.com Additionally, the inherent strain of the azetidine ring could be exploited in ring-opening reactions to generate novel functionalized scaffolds.

Development of Advanced Computational Models for Prediction

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, the development of advanced computational models can significantly accelerate the discovery of its potential applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for studying the structural, electronic, and spectral properties of benzophenone derivatives. documentsdelivered.comnih.gov These models can be employed to predict the geometry, electronic transitions, and UV absorption spectra of this compound. documentsdelivered.com Such predictions are crucial for understanding its photophysical behavior and designing its applications in areas like photochemistry and materials science. For instance, TD-DFT calculations can help in customizing its absorption properties for use as a UV filter or a photoinitiator. documentsdelivered.com

Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to correlate the chemical structure of a compound with its biological activity. nih.gov By synthesizing a focused library of analogs of this compound and evaluating their biological activities, QSAR models can be developed to identify the key structural features responsible for a particular therapeutic effect. nih.gov Machine learning algorithms, such as artificial neural networks (ANN) and random forest (RF), can be integrated into QSAR studies to build highly predictive models for activities like antimalarial or antileishmanial effects, which have been explored for other benzophenone derivatives. rsc.org These predictive models can then guide the design of new, more potent, and selective compounds, minimizing the need for extensive and costly experimental screening. nih.gov

| Computational Method | Predicted Properties of Benzophenone Derivatives | Potential Application for this compound |

| DFT/TD-DFT | Geometry, electronic transitions, UV absorption spectra | Understanding photophysical properties, design as a photosensitizer |

| QSAR | Biological activities (e.g., antimalarial, antileishmanial) | Predicting therapeutic potential, guiding lead optimization |

| Molecular Docking | Binding modes and affinities to biological targets | Identifying potential protein targets, virtual screening |

| Machine Learning (ANN, RF) | Predictive modeling of biological activity | Enhancing the accuracy of QSAR models |

Novel Synthetic Routes and Scalable Production Methods

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential commercialization of this compound. While a direct synthesis for this specific molecule is not yet established in the literature, existing methods for the synthesis of functionalized benzophenones, azetidines, and cyanobenzophenones can be strategically combined.

A plausible novel synthetic route could involve a multi-step approach. The synthesis of the benzophenone core can be achieved through established methods like the Friedel-Crafts acylation . ewadirect.comselleckchem.com This could involve the reaction of a suitably substituted benzoyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst. selleckchem.com Recent advancements in Friedel-Crafts chemistry, such as the use of milder catalysts and more environmentally friendly conditions, could be explored to improve the efficiency and sustainability of this step. nih.gov

Following the formation of the benzophenone scaffold, the azetidinomethyl and cyano groups can be introduced. The synthesis of the azetidine ring can be challenging due to its strained nature, but several methods have been developed, including intramolecular cyclization reactions. researchgate.netzauba.com The cyano group can be introduced through various methods, such as nucleophilic substitution with a cyanide salt or through palladium-catalyzed cyanation reactions. documentsdelivered.com

| Synthetic Strategy | Description | Potential Advantages for Scalability |

| Advanced Friedel-Crafts Acylation | Use of solid acid catalysts or highly active Lewis acids in catalytic amounts. | Reduced waste, easier catalyst separation, milder reaction conditions. |

| Palladium-Catalyzed Cross-Coupling | Formation of the benzophenone core or introduction of the cyano group. | High functional group tolerance, good yields, and selectivity. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, better process control, and easier scale-up. |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel. | Reduced workup and purification steps, increased overall efficiency. |

Integration with High-Throughput Screening for Structure-Reactivity Correlations

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for a specific biological activity or chemical property. nih.gov Integrating HTS with a systematic medicinal chemistry effort focused on this compound can accelerate the discovery of its potential applications and establish clear structure-reactivity correlations (SRCs) .

The first step in this process would be to design and synthesize a diverse library of analogs of this compound. This library should systematically explore variations in the substitution pattern on both aromatic rings, modifications of the azetidine ring, and replacement of the cyano group with other functional groups. This library can then be subjected to a battery of HTS assays targeting a range of biological endpoints. For example, given that some benzophenone derivatives have shown promise as kinase inhibitors, an HTS campaign against a panel of kinases could be a fruitful starting point. nih.govresearchgate.net

The data generated from the HTS campaign will be crucial for establishing Structure-Activity Relationships (SAR) . nih.gov By analyzing which structural modifications lead to an increase or decrease in activity, researchers can identify the key molecular features required for a desired biological effect. For instance, SAR studies on other benzophenone analogs have revealed the importance of specific substitution patterns for their anti-inflammatory and anticancer activities. nih.gov This information can then be used to design a second generation of more potent and selective compounds.

Furthermore, the integration of HTS data with the computational models discussed in section 7.2 can create a powerful feedback loop. The experimental data from HTS can be used to train and validate QSAR and machine learning models, improving their predictive power. In turn, these refined computational models can be used to prioritize the synthesis of new analogs, making the drug discovery process more efficient and data-driven.

| HTS Application | Objective | Expected Outcome |

| Primary Screening | Identify initial "hits" from a large compound library. | A set of active compounds for further investigation. |

| Secondary Screening | Confirm the activity and determine the potency of the initial hits. | Validated hit compounds with dose-response curves. |

| Selectivity Profiling | Assess the activity of compounds against a panel of related targets. | Compounds with a desired selectivity profile. |

| Mechanism of Action Studies | Elucidate how the active compounds exert their biological effect. | Understanding of the molecular target and pathway. |

This compound represents a promising yet underexplored chemical entity. The future research directions outlined in this article provide a comprehensive framework for unlocking its scientific and practical potential. By systematically exploring its reactivity, developing predictive computational models, devising novel and scalable synthetic routes, and leveraging the power of high-throughput screening, the scientific community can pave the way for the discovery of new applications for this intriguing molecule, potentially leading to advancements in catalysis, materials science, and medicine. The journey from a novel compound to a valuable product is long and challenging, but the unique structural features of this compound make it a worthy candidate for such an endeavor.

Q & A

Q. What are the key steps in synthesizing 3'-Azetidinomethyl-2-cyanobenzophenone, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, including functional group protection, coupling of the azetidine and benzophenone moieties, and final deprotection. Critical parameters include solvent choice (e.g., anhydrous DMF for moisture-sensitive steps), temperature control (0–60°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Reaction progress is monitored using HPLC or TLC to track intermediate formation and purity. Post-synthesis, column chromatography is recommended for purification .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve the azetidine ring’s hydrogen environments (e.g., δ 3.5–4.5 ppm for methylene protons) and the benzophenone carbonyl (δ ~190 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> ion) and fragmentation patterns.

- IR Spectroscopy : Detects the cyanobenzophenone’s nitrile stretch (~2200 cm<sup>-1</sup>) and carbonyl groups (~1680 cm<sup>-1</sup>) .

Q. How can researchers mitigate instability of the azetidine ring during synthesis?

Use inert atmospheres (N2/Ar) to prevent oxidation, and employ low-temperature conditions (<0°C) during ring-forming steps. Stabilizing agents like trifluoroacetic acid (TFA) may enhance azetidine ring integrity in acidic environments .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in NMR) for this compound derivatives?

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity between azetidine and benzophenone groups.

- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort spectral readings.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational isomers .